molecular formula C8H5NOS B14153178 Benzenecarbothioyl isocyanate CAS No. 3553-61-5

Benzenecarbothioyl isocyanate

Cat. No.: B14153178
CAS No.: 3553-61-5
M. Wt: 163.20 g/mol
InChI Key: HLTCRBDDXHATCN-UHFFFAOYSA-N
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Description

Benzenecarbothioyl isocyanate is an organic compound with the molecular formula C8H5NOS. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarbothioyl isocyanate can be synthesized through several methods. One common method involves the reaction of benzenecarbothioyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene (COCl2) to produce the isocyanate and hydrogen chloride (HCl) as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are also being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: Benzenecarbothioyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzenecarbothioyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamates, respectively . The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic addition to the carbon atom of the isocyanate group .

Comparison with Similar Compounds

Uniqueness: Benzenecarbothioyl isocyanate is unique due to the presence of the thioyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

CAS No.

3553-61-5

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

benzenecarbothioyl isocyanate

InChI

InChI=1S/C8H5NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H

InChI Key

HLTCRBDDXHATCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=C=O

Origin of Product

United States

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